An In-depth Technical Guide to the Structural Analysis of (Methoxymethyl)diphenylphosphine oxide
An In-depth Technical Guide to the Structural Analysis of (Methoxymethyl)diphenylphosphine oxide
Foreword: The Rationale for Rigorous Structural Characterization
In the realms of pharmaceutical development and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. (Methoxymethyl)diphenylphosphine oxide (MOMDPO) is a compound of significant interest, serving as a versatile Horner-Wittig reagent, a key intermediate in organophosphorus chemistry, and a ligand in catalysis.[1][2] Its reactivity and utility are intrinsically linked to its precise three-dimensional architecture. This guide provides a comprehensive, multi-technique approach to the structural elucidation of MOMDPO, framed not as a rigid sequence of steps, but as a logical, self-validating workflow. We will explore how data from orthogonal analytical methods are integrated to build a complete and unambiguous structural portrait, moving from initial purity assessment to definitive atomic-level confirmation.
Chapter 1: Physicochemical and Foundational Profile
Before any analytical procedure, a foundational understanding of the target molecule is essential. This initial data provides the context for all subsequent experimental design and data interpretation.
(Methoxymethyl)diphenylphosphine oxide is a white to off-white crystalline solid at room temperature.[1][2] Its core structure consists of a central pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl rings and a methoxymethyl group. This tetrahedral geometry is fundamental to its chemical behavior.[3]
| Property | Value | Source(s) |
| Chemical Name | (Methoxymethyl)diphenylphosphine oxide | [2] |
| Synonyms | Diphenyl(methoxymethyl)phosphine oxide | [1][2] |
| CAS Number | 4455-77-0 | [1][2][4][5] |
| Molecular Formula | C₁₄H₁₅O₂P | [1][2][4] |
| Molecular Weight | 246.24 g/mol | [2][4][6] |
| Melting Point | 113 - 117 °C | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2][4] |
Chapter 2: Synthesis and Purity Verification: The Essential First Step
Synthesis Pathway
A reliable method for synthesizing MOMDPO involves the reaction of triphenylphosphine oxide with methoxymethyl chloride.[7] This approach leverages commercially available starting materials to yield the target compound. While other routes exist, this method is noted for its efficiency.[8][9]
Purity Assessment Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing the purity of MOMDPO, given its thermal stability and volatility.[1] A purity level of ≥98% is considered standard for proceeding with detailed structural analysis.[1][5]
Experimental Protocol: Purity Assessment via GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized MOMDPO in a high-purity solvent such as methylene chloride or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph equipped with a low-polarity capillary column (e.g., TG-5SilMS or similar) and a mass selective detector.[10]
-
GC Method:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Method:
-
Ion Source Temperature: 230 °C
-
Scan Range: 50-400 m/z
-
-
Data Analysis: Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the MOMDPO signal divided by the total area of all observed peaks. The mass spectrum of the main peak should be consistent with the expected molecular weight.
Chapter 3: Spectroscopic Characterization: Assembling the Structural Puzzle
With purity confirmed, we proceed to a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data offers a powerful, cross-validating picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework and probing the local chemical environment of specific nuclei. For an organophosphorus compound like MOMDPO, ¹H, ¹³C, and ³¹P NMR are all indispensable.
³¹P NMR: The ³¹P nucleus is 100% abundant and highly sensitive, making ³¹P NMR a rapid and informative experiment.[11] The spectrum of MOMDPO in CDCl₃ shows a single resonance at approximately δ 29.4 ppm .[7] This chemical shift is highly characteristic of a pentavalent phosphine oxide, distinguishing it clearly from trivalent phosphine precursors which resonate at much lower fields.[11][12]
¹H NMR: The proton NMR provides detailed information about the connectivity.
-
Aromatic Region (δ 7.4-7.8 ppm): Complex multiplets in this region correspond to the 10 protons of the two phenyl rings.[7]
-
Aliphatic Region (δ 3.65 ppm): A key signal appears as a doublet. This corresponds to the two protons of the methylene bridge (-CH₂-). The signal is split into a doublet by coupling to the adjacent phosphorus atom (²JP-H), providing definitive evidence for the P-CH₂ connectivity.[7] The methoxy group (-OCH₃) protons would appear as a singlet further upfield, typically around δ 3.4 ppm.
¹³C NMR: The ¹³C spectrum confirms the carbon skeleton.
-
Aromatic Carbons (δ 128-133 ppm): Several signals are observed for the phenyl ring carbons. The ipso-carbon (the one directly attached to phosphorus) shows a large coupling constant (¹JP-C ≈ 99 Hz), while the ortho, meta, and para carbons show smaller but distinct couplings.[7]
-
Methylene Carbon (P-CH₂-O): This carbon appears at approximately δ 38.0 ppm and exhibits a very large one-bond coupling to phosphorus (¹JP-C ≈ 66 Hz), confirming the direct P-C bond.[7]
-
Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around 55-60 ppm.
| NMR Data Summary for (Methoxymethyl)diphenylphosphine oxide (in CDCl₃) | | :--- | :--- | :--- | | Nucleus | Chemical Shift (δ, ppm) | Key Feature / Assignment | | ³¹P | 29.4 | Single resonance, characteristic of R₃P=O[7] | | ¹H | 7.43 - 7.69 (m) | 10H, Phenyl protons | | | 3.65 (d, ²JP-H = 14.0 Hz) | 2H, Methylene protons (P-CH₂-O)[7] | | ¹³C | 132.3 (d, ¹JP-C = 98.8 Hz) | Phenyl ipso-Carbon | | | 128.4 - 131.7 (multiplets) | Other aromatic carbons | | | 38.0 (d, ¹JP-C = 66.3 Hz) | Methylene carbon (P-CH₂-O)[7] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified MOMDPO in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H, ¹³C{¹H}, and ³¹P{¹H} spectra on a 400 MHz or higher field NMR spectrometer.
-
Referencing: Reference the ¹H and ¹³C spectra to the residual solvent signal (CDCl₃: δH = 7.26, δC = 77.16 ppm). Reference the ³¹P spectrum to an external standard of 85% H₃PO₄ (δP = 0.0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups. For MOMDPO, the most prominent and diagnostic feature is the phosphoryl (P=O) stretching vibration.[13] This absorption is typically very strong and sharp, appearing in the range of 1150-1200 cm⁻¹ .[14][15][16] The exact frequency can provide insights into the electronic environment and potential intermolecular interactions, such as hydrogen bonding.[14][17] Other expected bands include C-H stretches from the aromatic and aliphatic groups (~2800-3100 cm⁻¹) and C-O-C stretches from the methoxymethyl moiety (~1100 cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) serves two critical functions: it confirms the elemental composition via an accurate mass measurement of the molecular ion, and its fragmentation pattern provides corroborating evidence for the proposed structure.
-
Molecular Ion: The expected molecular ion [M+H]⁺ for C₁₄H₁₅O₂P would have a calculated m/z of 247.0888. Observation of this ion within a narrow mass tolerance (e.g., < 5 ppm) confirms the molecular formula.
-
Fragmentation: Organophosphorus compounds exhibit characteristic fragmentation patterns.[18][19][20] For MOMDPO, expected fragmentation pathways include:
-
Loss of the methoxy radical (•OCH₃) to give an ion at m/z 215.
-
Loss of the methoxymethyl radical (•CH₂OCH₃) to give the diphenylphosphine oxide cation at m/z 201.
-
Cleavage of a phenyl group to yield fragments corresponding to [M-C₆H₅]⁺.
-
Chapter 4: Definitive Elucidation via Single-Crystal X-ray Crystallography
While the combination of spectroscopic methods provides an overwhelming case for the structure of MOMDPO, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[21][22] This technique yields a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.
Expected Structural Features: Based on known structures of similar phosphine oxides, the crystal structure of MOMDPO is expected to show:[23][24][25][26]
-
A tetrahedral phosphorus center.
-
A P=O bond length of approximately 1.48 - 1.50 Å .
-
P-C(phenyl) bond lengths of approximately 1.80 - 1.82 Å .
-
A P-C(methylene) bond length slightly longer, around 1.82 - 1.84 Å .
-
O=P-C bond angles of approximately 110-114° .
-
C-P-C bond angles of approximately 105-108° .
| Expected X-ray Crystallographic Parameters | | :--- | :--- | | Parameter | Expected Value (Å or °) | | P-Center Geometry | Tetrahedral | | P=O Bond Length | 1.48 - 1.50 Å | | P-Cphenyl Bond Length | 1.80 - 1.82 Å | | P-Cmethylene Bond Length | 1.82 - 1.84 Å | | O=P-C Angle | 110 - 114° | | C-P-C Angle | 105 - 108° |
Experimental Workflow: X-ray Crystallography
-
Crystallization: Grow single crystals of MOMDPO suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in a solvent system like ethyl acetate/hexane.
-
Data Collection: Mount a suitable crystal on a diffractometer and cool it under a stream of nitrogen gas (~100 K). Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction pattern.
-
Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem using direct methods to generate an initial electron density map. Build the molecular model into the map and refine the atomic positions and thermal parameters against the experimental data until the model converges.
Chapter 5: Integrated Analysis: A Cohesive Structural Narrative
The power of this multi-technique approach lies in the integration of all data points. Each result validates the others, creating a self-consistent and irrefutable structural assignment.
The doublet observed for the methylene protons in the ¹H NMR and the large P-C coupling for the corresponding carbon in the ¹³C NMR provide direct evidence of the P-CH₂ bond. X-ray crystallography visualizes this exact bond, providing its precise length and its orientation relative to the rest of the molecule. The strong absorption in the IR spectrum confirms the P=O functional group, and crystallography quantifies its bond length, which is known to correlate with the stretching frequency. Finally, mass spectrometry confirms the elemental composition and shows fragmentation consistent with the cleavage of the methoxymethyl group, further validating the connectivity established by NMR and crystallography.
Conclusion
The structural analysis of (Methoxymethyl)diphenylphosphine oxide is a clear illustration of modern chemical characterization. By employing a logical workflow that begins with ensuring sample purity and then integrates data from NMR, IR, and mass spectrometry, a robust structural hypothesis is formed. This hypothesis is then unequivocally confirmed at the atomic level by single-crystal X-ray crystallography. This rigorous, multi-faceted approach ensures the highest degree of confidence in the molecular structure, providing a solid foundation for its application in research, drug development, and materials science.
References
-
Chemical Properties of Methoxymethyldiphenylphosphine oxide (CAS 4455-77-0). (n.d.). Cheméo. [Link]
-
Thompson, M. L., & W-C. Tsai, R. S. (2012). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Reviews of Environmental Contamination and Toxicology, 219, 1-27. [Link]
-
Electronic Supplementary Information for "A general method for the synthesis of phosphine oxides from triphenylphosphine oxide". (n.d.). The Royal Society of Chemistry. [Link]
-
Damico, J. N. (1966). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of the Association of Official Analytical Chemists, 49(5), 1027-1045. [Link]
-
An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. (1969). Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]
-
Morelli, J. J., & Hercules, D. M. (1987). Laser Mass Spectrometry of Organophosphorus Pesticides and Related Compounds. Journal of Mass Spectrometry, 22(6), 295-308. [Link]
-
Phosphine oxides. (n.d.). Wikipedia. [Link]
-
Panuwet, P., et al. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. Journal of Chromatography B, 1162, 122485. [Link]
-
Tolstoy, P. M., et al. (2022). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Physical Chemistry Chemical Physics, 24(12), 7121-7133. [Link]
-
Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]
-
Ostras', A. S., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 25(6), 1406. [Link]
- Synthetic method of m-methoxy benzyl diphenyl phosphine oxide. (2014).
-
Ostras', A. S., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. ResearchGate. [Link]
-
Single crystal X‐ray structure of the secondary phosphine oxide 1. (2020). ResearchGate. [Link]
-
Molecular structures of phosphine oxides 1O and 3O derived from SC‐XRD. (2021). ResearchGate. [Link]
-
Ostras', A. S., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 25(6), 1406. [Link]
-
Arp, F. F., et al. (2022). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. The Journal of Organic Chemistry, 87(1), 374-386. [Link]
-
Phosphine oxide synthesis by substitution or addition. (n.d.). Organic Chemistry Portal. [Link]
-
Flower, K. R., et al. (2007). (4-Methoxyphenyl)diphenylphosphine. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1339-o1340. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. [Link]
-
x Ray crystallography. (2000). Journal of Medical Genetics, 37(1), 80. [Link]
-
X‐ray crystal structure of the triphenylphosphine oxide compound. (2018). ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (METHOXYMETHYL)DIPHENYLPHOSPHINE OXIDE | 4455-77-0 [chemicalbook.com]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. L00912.14 [thermofisher.com]
- 6. Methoxymethyldiphenylphosphine oxide (CAS 4455-77-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. rsc.org [rsc.org]
- 8. CN105503954A - Synthetic method of m-methoxy benzyl diphenyl phosphine oxide - Google Patents [patents.google.com]
- 9. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]
- 14. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. tandfonline.com [tandfonline.com]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
